molecular formula C19H23N5O3S B2489412 N-(4-amino-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide CAS No. 872596-70-8

N-(4-amino-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide

Cat. No.: B2489412
CAS No.: 872596-70-8
M. Wt: 401.49
InChI Key: QMTQSRKDUJCMMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-amino-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide involves several steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core pyrimidine structure, followed by the introduction of the piperidine and benzamide groups. Key reagents used in these steps include various amines, acids, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases to facilitate substitution reactions. The conditions for these reactions vary, typically involving controlled temperatures, pressures, and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups, potentially leading to derivatives with unique properties.

Scientific Research Applications

N-(4-amino-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.

    Biology: It may be used in biochemical assays to study enzyme interactions, protein binding, and cellular processes.

    Medicine: The compound has potential therapeutic applications, including drug development for various diseases. Its unique structure allows it to interact with specific biological targets.

    Industry: In industrial applications, the compound can be used in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-amino-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2,2,6,6-tetramethylpiperidine: This compound shares the piperidine structure but lacks the pyrimidine and benzamide groups.

    2,2,6,6-Tetramethylpiperidine 1-Oxyl (TEMPO): A related compound with a similar piperidine core but different functional groups.

Uniqueness

N-(4-amino-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various applications, as it can interact with multiple targets and participate in diverse reactions.

Properties

IUPAC Name

N-[4-amino-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3S/c1-12-7-9-24(10-8-12)14(25)11-28-19-22-16(20)15(18(27)23-19)21-17(26)13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3,(H,21,26)(H3,20,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMTQSRKDUJCMMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-amino-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(4-amino-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide
Reactant of Route 3
Reactant of Route 3
N-(4-amino-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide
Reactant of Route 4
Reactant of Route 4
N-(4-amino-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide
Reactant of Route 5
Reactant of Route 5
N-(4-amino-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide
Reactant of Route 6
N-(4-amino-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.